molecular formula C11H13ClO2 B1462615 2-(2-Methylphenoxy)butanoyl chloride CAS No. 1160257-50-0

2-(2-Methylphenoxy)butanoyl chloride

Cat. No. B1462615
M. Wt: 212.67 g/mol
InChI Key: OVNWMXIRUZIBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenoxy)butanoyl chloride is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 . It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of 2-(2-Methylphenoxy)butanoyl chloride is characterized by several types of bonds and functional groups. It contains 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .

Scientific Research Applications

Application 1: Proteomics Research

  • Summary of the Application : 2-(2-Methylphenoxy)butanoyl chloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Application 2: Biofuel Production

  • Summary of the Application : 2-(2-Methylphenoxy)butanoyl chloride is involved in a novel pathway for n-butanol production via 2-oxoglutarate . N-butanol is a promising alternative biofuel.
  • Methods of Application : This pathway involved seven catalytic steps and required the insertion of nine heterologous genes from various sources in E. coli distributed in three plasmids . Expressing butanol genes in E. coli K12 and cultivation in High-Density Medium formulation seem to favor butanol accumulation via the 2-oxoglutarate pathway .
  • Results or Outcomes : The maximum butanol titer obtained was 85±1 mg L −1 by cultivating the cells in bioreactors .

properties

IUPAC Name

2-(2-methylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNWMXIRUZIBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291497
Record name 2-(2-Methylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)butanoyl chloride

CAS RN

1160257-50-0
Record name 2-(2-Methylphenoxy)butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenoxy)butanoyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenoxy)butanoyl chloride
Reactant of Route 3
2-(2-Methylphenoxy)butanoyl chloride
Reactant of Route 4
Reactant of Route 4
2-(2-Methylphenoxy)butanoyl chloride
Reactant of Route 5
2-(2-Methylphenoxy)butanoyl chloride
Reactant of Route 6
2-(2-Methylphenoxy)butanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.